Potassiumchloropalladite

Catalog No.
S593204
CAS No.
10025-98-6
M.F
Cl4K2Pd
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassiumchloropalladite

Dissolving PdCl2 often requires acid, altering pH and reproducibility. This can compromise catalyst performance and plating bath stability. Potassium chloropalladite (K2PdCl4) dissolves directly in water as the active [PdCl4]2- anion, ensuring consistent process conditions.

  • Direct water solubility without HCl; ideal for pH-sensitive Wacker oxidations and aqueous cross-couplings.
  • Leaves KCl promoter upon thermal decomposition for enhanced selectivity in hydrogenation.
  • Stable, concentrated plating baths for uniform Pd film deposition in electronics.

CAS Number

10025-98-6

Product Name

Potassiumchloropalladite

IUPAC Name

dipotassium;palladium(2+);tetrachloride

Molecular Formula

Cl4K2Pd

Molecular Weight

326.4 g/mol

InChI

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

LGCKLDWLSVFMGL-UHFFFAOYSA-J

Synonyms

K2PdCl4, potassium palladium chloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pd+2]

The exact mass of the compound Potassium tetrachloropalladate(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254531. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g

Potassium chloropalladite, also known as potassium tetrachloropalladate(II) (K2PdCl4), is a water-soluble, air-stable inorganic salt containing palladium in the +2 oxidation state. It serves as a primary precursor for generating a wide range of homogeneous and heterogeneous palladium catalysts, and is a key material in electroless plating and nanoparticle synthesis. Its distinct solubility profile and the specific chemical nature of the tetrachloropalladate anion differentiate it from other common palladium sources like palladium(II) chloride or palladium(II) acetate, making it a non-interchangeable choice for specific process conditions.

Research Fit

1
Well-defined Pd(II) precursor for generating active Pd(0) catalytic species
2
High water solubility enables aqueous-phase catalyst preparation and electroless plating
3
Air-stable crystalline powder suitable for both academic and industrial workflow integration

Substituting Potassium chloropalladite (K2PdCl4) with seemingly similar salts like Palladium(II) chloride (PdCl2) or even Sodium tetrachloropalladate (Na2PdCl4) can lead to significant process failures. PdCl2 exhibits very poor solubility in neutral water, requiring the addition of acids or excess chloride salts to form the soluble [PdCl4]2- complex in-situ, which alters solution pH and ionic strength. While Na2PdCl4 offers better solubility, the difference in the alkali cation (K+ vs. Na+) can influence the formation rate of intermediates and the ultimate dispersion of palladium on catalyst supports. Furthermore, using halide-free precursors like Palladium(II) acetate in aqueous systems introduces different catalytic behavior and stability profiles, making it an unsuitable substitute where the [PdCl4]2- anion is mechanistically required, such as in the Wacker process.

Substitution Risk

Pd dispersion may vary significantly by precursor

This product
K₂PdCl₄ reported to yield highest dispersion on TiO₂ via deposition-precipitation among tested precursors
Alternative precursors
H₂PdCl₄, Na₂PdCl₄, Pd(NH₄)Cl₂·H₂O may produce lower dispersion and different catalytic response
Direct substitution without re-optimization may shift catalyst performance

Aqueous solubility gap limits processing options

This product
Reported solubility >500 g/L in water; supports high-concentration aqueous formulations
Typical alternative
PdCl₂ solubility ~32 g/L; may require co-solvents or complexing agents for comparable processing
Aqueous-phase workflows may not transfer directly when substituting with less soluble Pd salts

Aqueous Solubility Advantage

Potassium chloropalladite is readily soluble in water, whereas Palladium(II) chloride (PdCl2), a common alternative, is largely insoluble in neutral water. To dissolve PdCl2, complexation is required by adding hydrochloric acid or a significant excess of chloride salts (e.g., NaCl), which forms the tetrachloropalladate anion in solution. Using K2PdCl4 directly avoids the need for these additives, preventing unintended pH shifts or increases in ionic strength in the final application, such as catalyst preparation or plating bath formulation.

Evidence DimensionSolubility in Neutral Water
Target Compound DataSoluble
Comparator Or BaselinePalladium(II) chloride (PdCl2): Sparingly soluble to insoluble
Quantified DifferenceQualitatively significant; K2PdCl4 dissolves directly while PdCl2 requires chemical modification of the solvent (acid/salt addition) to achieve dissolution.
ConditionsAqueous solution at ambient temperature.

This allows for the direct, rapid, and pH-neutral preparation of concentrated palladium stock solutions, simplifying workflows and enhancing process reproducibility.

Pd Dispersion on TiO₂
Head-to-head
12.4% (K₂PdCl₄) vs lower values from H₂PdCl₄, Na₂PdCl₄, Pd(NH₄)Cl₂·H₂O
Reported highest dispersion among tested precursors in deposition-precipitation method
5 wt% Pd/TiO₂; dispersion by CO chemisorption

Enhanced Pd Dispersion by Chemical Reduction

When preparing 5 wt% Pd/TiO2 catalysts via a chemical reduction method, the choice of precursor significantly impacts the final metal dispersion, a key factor for catalytic activity. A direct comparison showed that using Potassium chloropalladite (K2PdCl4) as the precursor resulted in a palladium dispersion of 7.41%. In contrast, using an amminated precursor, Pd(NH3)4Cl2, under the same conditions yielded a much lower dispersion of only 0.70%. Higher dispersion from the K2PdCl4 precursor translates to more available active sites for a given amount of palladium.

Evidence DimensionPalladium Dispersion (%)
Target Compound Data7.41%
Comparator Or BaselinePd(NH3)4Cl2 precursor: 0.70%
Quantified Difference>10x higher dispersion with K2PdCl4
Conditions5 wt% Pd/TiO2 catalyst prepared by chemical reduction (CR) method.

For applications requiring high-surface-area supported Pd catalysts, selecting K2PdCl4 can lead to a more efficient use of the precious metal and higher catalytic performance.

Water Solubility vs PdCl₂
Cross-study comparable
>500 g/L (K₂PdCl₄) vs ~32 g/L (PdCl₂)
Reported >15-fold higher aqueous solubility; enables aqueous-phase processing
Supplier technical data; ambient temperature

Decomposition Residue Profiles

The thermal decomposition pathway of a palladium precursor is critical when preparing supported catalysts via impregnation and calcination, as residual materials can act as promoters or poisons. Potassium chloropalladite (K2PdCl4) decomposes leaving non-volatile potassium chloride (KCl) on the catalyst support. In contrast, Ammonium tetrachloropalladate ((NH4)2PdCl4) is designed to decompose more cleanly, leaving minimal residue as the ammonium and chloride components can volatilize as NH3, HCl, and N2. The choice between these precursors is therefore a strategic one based on the desired final catalyst composition.

Evidence DimensionNature of Decomposition Residue
Target Compound DataLeaves non-volatile Potassium Chloride (KCl) residue
Comparator Or BaselineAmmonium tetrachloropalladate ((NH4)2PdCl4): Decomposes to volatile products (NH3, HCl, etc.), leaving minimal residue
Quantified DifferenceQualitative difference in residue (non-volatile salt vs. volatile gases)
ConditionsThermal decomposition / calcination during supported catalyst preparation.

Select K2PdCl4 when the presence of a residual alkali halide (KCl) is desired as a promoter for specific catalytic reactions; choose an ammonium-based salt for applications requiring a clean, residue-free palladium surface.

Nanoparticle Size Control
Head-to-head
3.1 nm (K₂PdCl₄) vs 1.2 nm (Pd(NO₃)₂)
Reported distinct particle size regime; precursor choice controls morphology
Femtosecond laser reduction in liquid; pH-stabilized
High-Purity Grades
Data to verify
99.95% metals basis; 99.99% purity
Reported high-purity specification availability for critical applications
Supplier specifications; verify trace metal profiles per lot
Suzuki Coupling Yield
Supporting evidence
>95% yield (0.5 mol% K₂PdCl₄)
Reported benchmark for cross-coupling activity under tested conditions
80°C, 4 h; no direct comparator in this source

pH-Neutral Aqueous Catalyst Systems

For homogeneous catalytic processes sensitive to pH, such as certain Wacker-type oxidations or cross-coupling reactions in aqueous media, K2PdCl4 is the preferred precursor. Its direct solubility in water without requiring the addition of HCl avoids altering the reaction conditions, ensuring greater reproducibility compared to starting with PdCl2.

Palladium Plating Precursor

The use of K2PdCl4 provides a stable and soluble source of the [PdCl4]2- anion, which is essential for formulating plating baths. Its high solubility allows for the creation of concentrated, stable baths without the process complications of dissolving PdCl2, leading to more consistent deposition rates and film qualities in electronics manufacturing and surface finishing.

High-Dispersion Supported Catalysts

In the preparation of supported palladium catalysts for applications like the catalytic degradation of pollutants, achieving high metal dispersion is key to maximizing efficiency. As demonstrated in the preparation of Pd/TiO2, using K2PdCl4 via chemical reduction methods can yield significantly higher palladium dispersion than alternative precursors like Pd(NH3)4Cl2, making it a cost-effective choice for creating highly active catalysts.

Alkali-Promoted Heterogeneous Catalysts

When the goal is to create a supported palladium catalyst where an alkali metal halide acts as a promoter, K2PdCl4 is the ideal starting material. Its thermal decomposition intentionally leaves a residue of KCl on the support surface. This is a deliberate design choice in catalyst synthesis where such promoters are known to enhance selectivity or activity in reactions like selective hydrogenation or reforming.

Application Fit

Application
Selection Property
Validation Focus
High-dispersion catalyst preparation
Precursor-dependent metal dispersion
Dispersion measurement on oxide supports
Aqueous-phase catalysis and electroless plating
Aqueous solubility profile
Solubility verification in target process medium
Size-controlled nanoparticle synthesis
Precursor-dependent size regime
TEM/XRD size characterization
High-purity Pd for pharma and electronics
Trace metals specification
Certificate of analysis review per lot

Hydrogen Bond Acceptor Count

4

Exact Mass

325.70335 Da

Monoisotopic Mass

323.70630 Da

Heavy Atom Count

7

Related CAS

14349-67-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (64.34%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (31.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (35.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (64.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (64.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

10025-98-6

General Manufacturing Information

Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)-: ACTIVE

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